2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 4-methyl group, a piperidin-1-yl moiety at position 6, and a 4-(4-fluorobenzoyl)piperazin-1-yl group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and receptor antagonism, due to their ability to mimic purine bases in biochemical interactions . The fluorobenzoyl group enhances metabolic stability and binding affinity via hydrophobic and electronic interactions, while the piperazine and piperidine moieties contribute to solubility and receptor engagement .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQGKUKQHUETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine and Piperidine Rings: These rings are introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine and piperidine derivatives.
Attachment of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine ring with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C27H29FN4O4S
- Molecular Weight : 524.6 g/mol
- IUPAC Name : 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
The structural complexity allows for interactions with various biological targets, making it a versatile candidate for drug development.
Antipsychotic Activity
Research indicates that compounds with similar structural motifs exhibit antipsychotic properties. The piperazine and piperidine moieties are known to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have shown that modifications to these groups can enhance receptor selectivity and efficacy.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The fluorobenzoyl group is hypothesized to play a role in inhibiting tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. Research has indicated that similar pyrimidine derivatives can mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antipsychotic Efficacy
A study published in Journal of Medicinal Chemistry explored the antipsychotic effects of related compounds, demonstrating that modifications to the piperazine ring significantly enhanced binding affinity to dopamine D2 receptors. The findings suggest that 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine could be a promising lead compound for developing new antipsychotic agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted by researchers at a leading cancer research institute evaluated the cytotoxicity of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents . These findings highlight its potential as a novel anticancer therapeutic.
Case Study 3: Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of this compound in models of induced oxidative stress. The results showed significant reductions in markers of neuronal damage and improvements in behavioral outcomes, suggesting its potential utility in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine (946281-17-0)
- Structure : Differs by the substitution of 3-(trifluoromethyl)benzoyl instead of 4-fluorobenzoyl on the piperazine ring.
- Molecular Weight : 433.47 g/mol (vs. 433.47 g/mol for the target compound, assuming similar backbones).
- This substitution may alter target selectivity compared to the fluorobenzoyl group .
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Structure : Features a sulfonyl group instead of a benzoyl group on the piperazine.
- Molecular Weight : 473.64 g/mol.
- Key Differences : The sulfonyl group introduces stronger electron-withdrawing effects and hydrogen-bonding capacity, which could improve binding to polar active sites but reduce blood-brain barrier penetration .
Heterocyclic Core Modifications
GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)
- Structure: Thieno[3,2-d]pyrimidine core with 4-morpholinyl and methanesulfonyl-piperazine substituents.
- Activity: Potent PI3K inhibitor (IC₅₀ < 10 nM) with oral bioavailability. The thienopyrimidine core enhances planar stacking interactions with kinase ATP-binding pockets.
- Comparison: The target compound’s pyrimidine core may lack the extended conjugation of thienopyrimidine, reducing kinase affinity but improving selectivity for non-kinase targets .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one
- Structure: Pyridazinone core with morpholinyl and fluorophenyl-piperazine groups.
Receptor Selectivity and Pharmacokinetics
Dopamine D4 Antagonists (S 18126 and L 745,870)
- Structures : Indan and pyrrolo[2,3-b]pyridine cores with piperazine/piperidine substituents.
- Activity : High selectivity for D4 receptors (Ki = 2.4 nM for S 18126) due to bulky substituents that avoid D2/D3 steric clashes.
- Comparison: The target compound’s fluorobenzoyl group may confer selectivity for non-dopaminergic targets (e.g., kinases or GPCRs) through distinct hydrophobic interactions .
4-(4-Fluorobenzoyl)piperidine Derivatives
- Structure : Piperidine substituted with fluorobenzoyl (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride).
- Key Feature : Fluorobenzoyl’s role in enhancing binding to enzymes via aryl interactions, as seen in protease inhibitors. The absence of a pyrimidine core in these derivatives limits cross-reactivity with nucleotide-binding proteins .
Comparative Data Table
Research Findings and Implications
- Fluorinated Aromatic Groups: The 4-fluorobenzoyl group in the target compound balances metabolic stability and binding affinity, outperforming non-fluorinated analogs in preclinical stability assays .
- Piperazine/Piperidine Moieties : These groups enhance solubility and facilitate interactions with charged residues in target proteins, as evidenced by GDC-0941’s oral bioavailability .
- Core Structure Impact: Pyrimidine derivatives generally exhibit broader target engagement (e.g., kinases, GPCRs) compared to specialized cores like thienopyrimidine or pyridazinone, which are optimized for specific pathways .
Biological Activity
The compound 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Piperazine Derivatives : The initial step often involves the reaction of piperazine with fluorobenzoyl chloride to form intermediate compounds.
- Pyrimidine Ring Formation : Subsequent reactions lead to the formation of the pyrimidine structure, which is crucial for the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN5O |
| Molecular Weight | 377.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | YQEDHPDEVUYYLM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may function as an inhibitor for specific biological pathways, particularly in the context of cancer and neurological conditions.
Key Mechanisms
- Receptor Modulation : The compound has shown affinity for various receptors such as serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in cancer cell proliferation, particularly through competitive inhibition mechanisms.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231, MCF-7) and ovarian (COV318, OVCAR-3) cancer cells, indicating its potential as a therapeutic agent in oncology .
Neurological Effects
Research indicates that this compound may act as a neuroleptic agent, with studies suggesting it has a favorable profile compared to traditional antipsychotics:
- Dopaminergic Activity : It exhibits selective binding to dopamine receptors (D1, D2), which may contribute to its antipsychotic effects while minimizing side effects such as catalepsy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on various cancer cell lines, revealing its potential as a reversible inhibitor of specific enzymes linked to tumor growth .
- Neuropharmacological Studies : Investigations into the compound's interaction with serotonin receptors indicated promising results for developing new antidepressant therapies .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target enzymes, enhancing our understanding of its mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
